molecular formula C19H23N3O4 B6048087 N'-(4-hydroxy-3-methoxybenzylidene)-4-[(4-methoxyphenyl)amino]butanohydrazide

N'-(4-hydroxy-3-methoxybenzylidene)-4-[(4-methoxyphenyl)amino]butanohydrazide

Cat. No. B6048087
M. Wt: 357.4 g/mol
InChI Key: LZYKFCONIOTJGT-FYJGNVAPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-hydroxy-3-methoxybenzylidene)-4-[(4-methoxyphenyl)amino]butanohydrazide, also known as HMBH, is a synthetic compound that has been widely studied for its potential applications in scientific research. HMBH has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for further investigation. In

Scientific Research Applications

N'-(4-hydroxy-3-methoxybenzylidene)-4-[(4-methoxyphenyl)amino]butanohydrazide has been studied extensively for its potential applications in scientific research. It has been found to exhibit a range of biological activities, including antioxidant, anti-inflammatory, and anti-tumor properties. N'-(4-hydroxy-3-methoxybenzylidene)-4-[(4-methoxyphenyl)amino]butanohydrazide has also been shown to have potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.

Mechanism of Action

The exact mechanism of action of N'-(4-hydroxy-3-methoxybenzylidene)-4-[(4-methoxyphenyl)amino]butanohydrazide is not fully understood. However, it is believed to exert its biological effects through the inhibition of oxidative stress and inflammation. N'-(4-hydroxy-3-methoxybenzylidene)-4-[(4-methoxyphenyl)amino]butanohydrazide has also been shown to modulate various signaling pathways involved in cell proliferation and apoptosis.
Biochemical and Physiological Effects:
N'-(4-hydroxy-3-methoxybenzylidene)-4-[(4-methoxyphenyl)amino]butanohydrazide has been found to exhibit a range of biochemical and physiological effects. It has been shown to increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase, and decrease the levels of reactive oxygen species. N'-(4-hydroxy-3-methoxybenzylidene)-4-[(4-methoxyphenyl)amino]butanohydrazide has also been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. In addition, N'-(4-hydroxy-3-methoxybenzylidene)-4-[(4-methoxyphenyl)amino]butanohydrazide has been found to have anti-tumor properties and can induce apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of N'-(4-hydroxy-3-methoxybenzylidene)-4-[(4-methoxyphenyl)amino]butanohydrazide is its low toxicity and high stability, making it a safe and reliable compound for use in lab experiments. However, its solubility in water is limited, which can limit its use in certain experiments. In addition, further studies are needed to fully understand the potential side effects of N'-(4-hydroxy-3-methoxybenzylidene)-4-[(4-methoxyphenyl)amino]butanohydrazide and its long-term safety.

Future Directions

There are several potential future directions for research on N'-(4-hydroxy-3-methoxybenzylidene)-4-[(4-methoxyphenyl)amino]butanohydrazide. One area of interest is its potential applications in the treatment of neurodegenerative diseases. Further studies are needed to fully understand the mechanisms underlying its neuroprotective effects and to determine its efficacy in animal models of these diseases. In addition, N'-(4-hydroxy-3-methoxybenzylidene)-4-[(4-methoxyphenyl)amino]butanohydrazide has been found to have anti-tumor properties, and further studies are needed to investigate its potential as a cancer therapy. Finally, there is also potential for N'-(4-hydroxy-3-methoxybenzylidene)-4-[(4-methoxyphenyl)amino]butanohydrazide to be used as a dietary supplement, and further studies are needed to determine its safety and efficacy in humans.
In conclusion, N'-(4-hydroxy-3-methoxybenzylidene)-4-[(4-methoxyphenyl)amino]butanohydrazide is a promising compound that has been widely studied for its potential applications in scientific research. Its low toxicity, stability, and range of biological activities make it a valuable tool for investigating various biological processes. Further research is needed to fully understand its mechanisms of action and potential applications in the treatment of various diseases.

Synthesis Methods

N'-(4-hydroxy-3-methoxybenzylidene)-4-[(4-methoxyphenyl)amino]butanohydrazide can be synthesized using a simple and efficient method. The synthesis involves the condensation of 4-hydroxy-3-methoxybenzaldehyde and 4-methoxyaniline with 4-aminobutan-1-ol in the presence of hydrazine hydrate. The resulting product is then purified using column chromatography to obtain pure N'-(4-hydroxy-3-methoxybenzylidene)-4-[(4-methoxyphenyl)amino]butanohydrazide.

properties

IUPAC Name

N-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]-4-(4-methoxyanilino)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O4/c1-25-16-8-6-15(7-9-16)20-11-3-4-19(24)22-21-13-14-5-10-17(23)18(12-14)26-2/h5-10,12-13,20,23H,3-4,11H2,1-2H3,(H,22,24)/b21-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZYKFCONIOTJGT-FYJGNVAPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NCCCC(=O)NN=CC2=CC(=C(C=C2)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)NCCCC(=O)N/N=C/C2=CC(=C(C=C2)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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